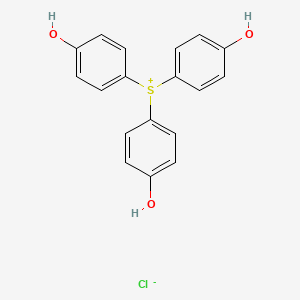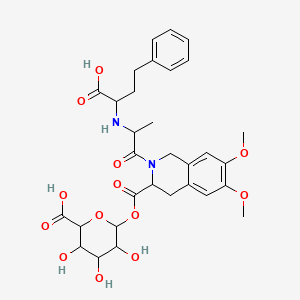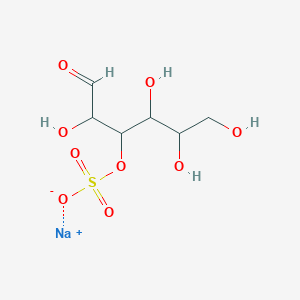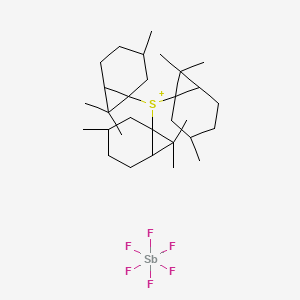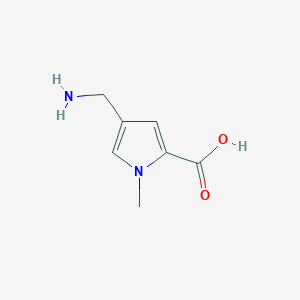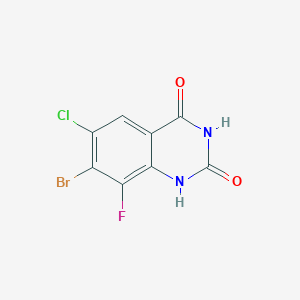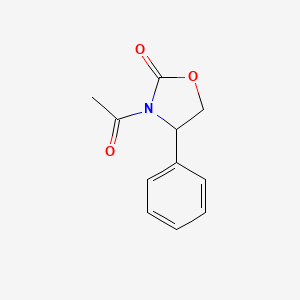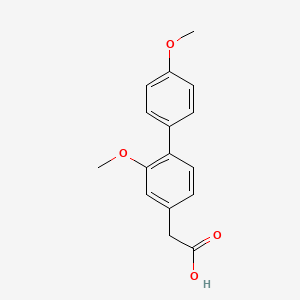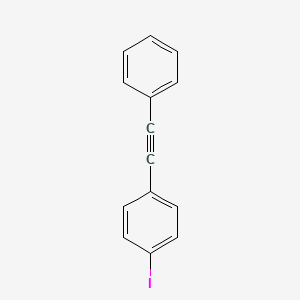
1-Iodo-4-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9I. It is a derivative of benzene, where an iodine atom and a phenylethynyl group are substituted at the 1 and 4 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where 1-iodo-4-bromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-4-(phenylethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The phenylethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters, along with palladium catalysts, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted benzenes.
Coupling Products: Biaryl compounds or other extended aromatic systems.
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alkanes or partially hydrogenated compounds.
Aplicaciones Científicas De Investigación
1-Iodo-4-(phenylethynyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1-Iodo-4-(phenylethynyl)benzene in various reactions involves the activation of the iodine atom or the phenylethynyl group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can also participate in π-π interactions and conjugation, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
- 1-Iodo-2-(phenylethynyl)benzene
- 1-Iodo-3-(phenylethynyl)benzene
- 4-Iodo-1-(phenylethynyl)benzene
Comparison: 1-Iodo-4-(phenylethynyl)benzene is unique due to the specific positioning of the iodine and phenylethynyl groups, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
1849-28-1 |
|---|---|
Fórmula molecular |
C14H9I |
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
1-iodo-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |
Clave InChI |
FVSNTYPAZLFBKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15124338.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)
